1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea 1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 2320897-74-1
VCID: VC4208645
InChI: InChI=1S/C17H26N2O4/c1-2-22-15-7-5-14(6-8-15)19-16(21)18-13-17(23-12-11-20)9-3-4-10-17/h5-8,20H,2-4,9-13H2,1H3,(H2,18,19,21)
SMILES: CCOC1=CC=C(C=C1)NC(=O)NCC2(CCCC2)OCCO
Molecular Formula: C17H26N2O4
Molecular Weight: 322.405

1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea

CAS No.: 2320897-74-1

Cat. No.: VC4208645

Molecular Formula: C17H26N2O4

Molecular Weight: 322.405

* For research use only. Not for human or veterinary use.

1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea - 2320897-74-1

Specification

CAS No. 2320897-74-1
Molecular Formula C17H26N2O4
Molecular Weight 322.405
IUPAC Name 1-(4-ethoxyphenyl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea
Standard InChI InChI=1S/C17H26N2O4/c1-2-22-15-7-5-14(6-8-15)19-16(21)18-13-17(23-12-11-20)9-3-4-10-17/h5-8,20H,2-4,9-13H2,1H3,(H2,18,19,21)
Standard InChI Key CXAZJCZJCPEMJU-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)NCC2(CCCC2)OCCO

Introduction

Synthesis and Preparation

The synthesis of 1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea likely involves multi-step reactions, similar to other urea compounds. These steps might include the formation of the cyclopentyl ring, introduction of the hydroxyethoxy group, and finally, the coupling with the ethoxyphenyl group to form the urea linkage. Specific conditions such as controlled temperatures and inert atmospheres may be necessary to prevent unwanted side reactions.

Potential Applications and Biological Activities

While specific biological activities of 1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea are not well-documented, compounds with similar structures often exhibit pharmacological properties. These could include interactions with enzymes or receptors, influencing metabolic pathways or acting as potential therapeutic agents.

Potential ApplicationDescription
Pharmacological ActivitiesMay interact with biological targets, influencing metabolic pathways.
Therapeutic PotentialCould serve as a lead compound for drug development in various therapeutic areas.

Research Findings and Challenges

Given the limited availability of specific research findings on this compound, further studies are necessary to elucidate its exact properties and potential applications. Experimental investigations focusing on its chemical reactivity, biological interactions, and pharmacokinetic properties would provide valuable insights into its utility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator